molecular formula C17H13Cl2N5S2 B14535569 N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-31-2

N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine

Cat. No.: B14535569
CAS No.: 62540-31-2
M. Wt: 422.4 g/mol
InChI Key: XEMDNKCKRHKYKV-UHFFFAOYSA-N
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Description

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two 5-chloro-1,3-benzothiazol-2-yl groups attached to an ethylguanidine core. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Properties

CAS No.

62540-31-2

Molecular Formula

C17H13Cl2N5S2

Molecular Weight

422.4 g/mol

IUPAC Name

1,3-bis(5-chloro-1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C17H13Cl2N5S2/c1-2-20-15(23-16-21-11-7-9(18)3-5-13(11)25-16)24-17-22-12-8-10(19)4-6-14(12)26-17/h3-8H,2H2,1H3,(H2,20,21,22,23,24)

InChI Key

XEMDNKCKRHKYKV-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(S1)C=CC(=C2)Cl)NC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 5-chloro-1,3-benzothiazol-2-amine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

The mechanism of action of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival. By inhibiting these enzymes, the compound disrupts critical cellular processes, leading to the death of bacterial cells. Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription .

Comparison with Similar Compounds

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be compared with other benzothiazole derivatives such as:

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